molecular formula C24H18BrNO4 B2467661 4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929504-83-6

4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Katalognummer: B2467661
CAS-Nummer: 929504-83-6
Molekulargewicht: 464.315
InChI-Schlüssel: XVVZQPREUGUXKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzamide derivative featuring a benzofuran core substituted with a 3-methoxybenzoyl group at position 2, a methyl group at position 3, and a brominated benzamide moiety at position 4. The bromine atom enhances electrophilic reactivity, while the methoxy group contributes to solubility and hydrogen-bonding capacity .

Eigenschaften

IUPAC Name

4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO4/c1-14-20-11-10-18(26-24(28)15-6-8-17(25)9-7-15)13-21(20)30-23(14)22(27)16-4-3-5-19(12-16)29-2/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVZQPREUGUXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve high yields and purity. This includes the selection of appropriate solvents, temperatures, and reaction times. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the potential of 4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide as an effective anticancer agent. The compound has been shown to inhibit fibroblast growth factor receptor 1 (FGFR1), which is crucial in the proliferation of non-small cell lung cancer (NSCLC) cells. In vitro assays indicate that it effectively inhibits various cancer cell lines with FGFR1 amplification.

Cell LineIC50 (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

The mechanism of action involves inducing apoptosis and arresting the cell cycle at the G2 phase, suggesting its potential as a therapeutic agent against FGFR1-driven cancers .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activities. Preliminary evaluations indicate that it exhibits significant inhibition against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

A study demonstrated that derivatives similar to this compound showed notable cytotoxic effects against several bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against Gram-positive bacteria .

Study on MCF-7 Cells

A significant case study investigated the effects of benzofuran derivatives on MCF-7 cells, revealing that compounds with structural similarities to this compound exhibited cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like doxorubicin.

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MCF-70.65Doxorubicin1.93
MDA-MB-2312.41Doxorubicin2.84

These findings suggest that the compound may serve as an effective alternative or adjunct to existing cancer therapies .

Wirkmechanismus

The mechanism of action of 4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

Substituted Benzamides with Varied Aromatic Moieties

(a) 4-Bromo-N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-6-yl]Benzamide
  • Structural Difference : The 3-methoxybenzoyl group in the target compound is replaced with a 4-chlorobenzoyl group.
  • Molecular weight increases slightly (Cl: 35.45 g/mol vs. OCH₃: 31.03 g/mol).
  • Synthesis : Similar benzofuran core synthesis methods are employed, but chloro-substituted intermediates require harsher conditions (e.g., halogenation via BBr₃ in DCM at low temperatures) .
(b) 4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide
  • Structural Difference : The benzofuran core is absent; instead, a trifluoropropoxy chain and fluorophenyl group are present.
  • Impact: Fluorine atoms improve metabolic stability and bioavailability.
  • Synthesis : Relies on benzoyl chloride intermediates and nucleophilic substitution with fluorinated anilines, yielding 90% efficiency .

Benzofuran Derivatives with Modified Functional Groups

(a) 5-(4-Bromo-6-Hydroxybenzofuran-3-yl)Benzene-1,3-Diol
  • Structural Difference : Hydroxy groups replace the methyl and benzamide substituents.
  • Impact: Increased polarity enhances water solubility but may reduce blood-brain barrier penetration. The phenolic -OH groups enable stronger hydrogen bonding, useful in targeting antioxidant enzymes .
(b) 5-Cyclopropyl-2-(4-Fluorophenyl)-N-Methylbenzofuran-3-Carboxamide
  • Structural Difference : A cyclopropyl group and fluorophenyl substituent replace the methoxybenzoyl and bromobenzamide groups.
  • Fluorine enhances electronegativity, favoring interactions with aryl hydrocarbon receptors .

Urea and Sulfonamide Analogues

(a) N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-6-yl]-N'-(4-Chlorophenyl)Urea
  • Structural Difference : Urea replaces the benzamide moiety.
  • Impact : Urea’s hydrogen-bonding capacity improves target affinity but may increase renal clearance. The dual chloro-substitution amplifies hydrophobicity, affecting pharmacokinetics .
(b) 6-(N-(4-Bromo-2-(Trifluoromethyl)Benzyl)Methylsulfonamido)-5-Cyclopropyl-2-(4-Fluorophenyl)-N-Methylbenzofuran-3-Carboxamide
  • Structural Difference : A sulfonamide group and trifluoromethylbenzyl chain are added.
  • Impact : Sulfonamide enhances acidity and protein binding, while the CF₃ group improves resistance to oxidative metabolism. Synthesis involves Pd-catalyzed cross-coupling (82% yield) .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties
4-Bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide 3-OCH₃, Br, benzamide ~481.3 Moderate solubility, H-bond donor/acceptor
4-Bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide 4-Cl, Br, benzamide ~485.8 High lipophilicity, membrane permeable
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Cl, F, CF₃, Br ~500.1 High metabolic stability, enzyme inhibitor
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-N'-(4-chlorophenyl)urea 4-Cl, urea 439.3 Strong target affinity, rapid clearance

Biologische Aktivität

4-Bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (CAS Number: 929504-83-6) is a complex organic compound belonging to the class of benzamides. It has garnered attention for its potential biological activities, particularly in the fields of analgesic and anticancer research. This article explores the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is C24H18BrNO4C_{24}H_{18}BrNO_4, with a molecular weight of 464.3 g/mol. The compound features a bromine atom, a methoxybenzoyl group, and a benzofuran moiety, which are critical for its biological activity.

PropertyValue
Molecular Formula C24H18BrNO4
Molecular Weight 464.3 g/mol
CAS Number 929504-83-6

Analgesic Properties

Research indicates that compounds structurally similar to 4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide exhibit significant antinociceptive effects. A study on related xanthoxyline derivatives demonstrated that they provided dose-dependent pain relief in various nociception models, outperforming common analgesics like aspirin and acetaminophen by a factor of 15 to 100 times at the ID50 level .

Anticancer Activity

The anticancer potential of benzamide derivatives has been widely studied, with several compounds showing promising results against various cancer cell lines. For instance, derivatives with similar structures have been shown to induce apoptosis in cancer cells and inhibit cell proliferation effectively. In vitro studies indicated that certain analogs exhibited IC50 values lower than established chemotherapeutics like doxorubicin, highlighting their potential as novel anticancer agents .

Study on Antinociceptive Effects

In a comprehensive study assessing the antinociceptive effects of benzofuran derivatives, including those similar to our compound, researchers evaluated multiple administration routes (intraperitoneal, subcutaneous, etc.) in mice models. The findings revealed that these compounds produced long-lasting analgesic effects for up to four hours post-administration .

Cytotoxic Activity Assessment

Another significant study focused on evaluating the cytotoxicity of benzamide derivatives against various human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that certain structural modifications enhanced the cytotoxic activity significantly, with some compounds achieving IC50 values in the low micromolar range against MCF-7 cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.